molecular formula C21H29N3O4 B5544536 2-(4-butyl-2,3-dioxopiperazin-1-yl)-2-phenyl-N-(tetrahydro-2H-pyran-4-yl)acetamide

2-(4-butyl-2,3-dioxopiperazin-1-yl)-2-phenyl-N-(tetrahydro-2H-pyran-4-yl)acetamide

Cat. No. B5544536
M. Wt: 387.5 g/mol
InChI Key: KELREGVRHFVPNM-UHFFFAOYSA-N
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Description

The compound is a part of a broader class of chemicals that have been synthesized and evaluated for various biological and chemical properties. It is related to compounds that have been studied for their antioxidant, analgesic, and anti-inflammatory activities, as well as anticonvulsant and neuroprotective effects (Nayak et al., 2014).

Synthesis Analysis

Synthesis of similar compounds typically involves reactions of specific precursors in the presence of a base or other catalysts. For instance, related compounds have been synthesized using a coupling reaction or a one-pot multi-component reaction, indicating a complex synthesis process that requires careful control of reaction conditions (Abdelwahab et al., 2023).

Molecular Structure Analysis

The molecular structure of such compounds is characterized using various analytical techniques like IR, NMR, and mass spectrometry. These methods provide detailed information on the structural and electronic properties of the molecule (Nayak et al., 2014).

Chemical Reactions and Properties

Compounds in this category typically exhibit a range of chemical behaviors, including the potential for oxidation-reduction reactions and interactions with biological molecules. The specific chemical reactions and properties would depend on the functional groups present in the molecule.

Physical Properties Analysis

The physical properties such as solubility, melting point, and crystalline structure can be inferred from related compounds. These properties are crucial for understanding the compound's behavior in different environments and for its potential applications in various fields.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and potential biological activities, are typically explored through a combination of experimental studies and theoretical calculations. For instance, studies have investigated the antioxidant, analgesic, and anti-inflammatory properties of similar compounds, indicating a range of chemical interactions and activities (Nayak et al., 2014).

Scientific Research Applications

Antioxidant and Biological Activities

Compounds with a similar structure have been synthesized and evaluated for their antioxidant, analgesic, and anti-inflammatory activities . For example, a study designed, synthesized, and biologically evaluated a compound with noticeable DPPH radical scavenging activity, analgesic, and anti-inflammatory activities, comparable to standard treatments (Nayak et al., 2014).

Neuroprotective Effects

Another study synthesized novel pyrano[3,2-c]chromene derivatives bearing morpholine/phenylpiperazine moiety, evaluated against acetylcholinesterase (AChE) and butylcholinesterase (BuChE). The compounds showed significant neuroprotective effects against H2O2-induced oxidative stress, highlighting their potential in neuroprotection (Sameem et al., 2017).

Anticonvulsant Properties

Research on 2-aryl-2-(pyridin-2-yl)acetamides derived from Disopyramide revealed a new class of broad-spectrum anticonvulsants. These compounds showed effectiveness in animal models of epilepsy, with good therapeutic indices between anticonvulsant activity and motor impairment, indicating their potential as safer antiepileptic agents (Dawidowski et al., 2020).

Antimicrobial Activity

The synthesis of new heterocycles incorporating antipyrine moiety has been explored, with some compounds showing promising antimicrobial activities. This indicates the potential utility of such structures in developing new antimicrobial agents (Bondock et al., 2008).

properties

IUPAC Name

2-(4-butyl-2,3-dioxopiperazin-1-yl)-N-(oxan-4-yl)-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O4/c1-2-3-11-23-12-13-24(21(27)20(23)26)18(16-7-5-4-6-8-16)19(25)22-17-9-14-28-15-10-17/h4-8,17-18H,2-3,9-15H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KELREGVRHFVPNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CCN(C(=O)C1=O)C(C2=CC=CC=C2)C(=O)NC3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-butyl-2,3-dioxopiperazin-1-yl)-2-phenyl-N-(tetrahydro-2H-pyran-4-yl)acetamide

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